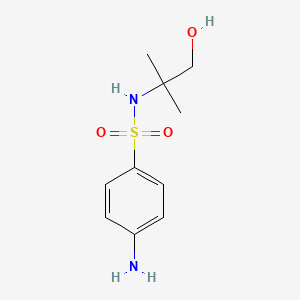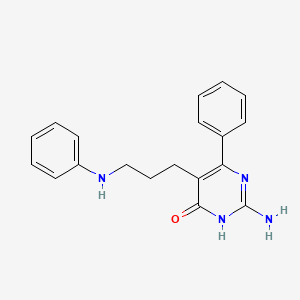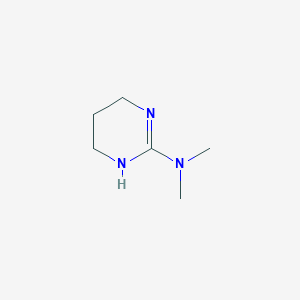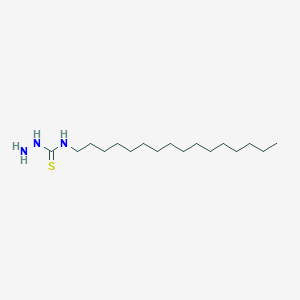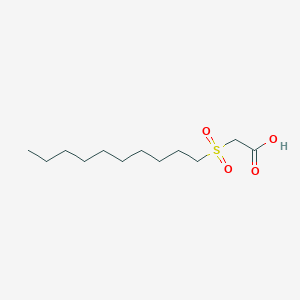
(Decylsulfonyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decylsulfonyl)acetic acid is an organic compound with the molecular formula C12H24O4S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an organic moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Decylsulfonyl)acetic acid typically involves the reaction of decylsulfonyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Decylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under appropriate conditions
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted organosulfonic acids .
Wissenschaftliche Forschungsanwendungen
(Decylsulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of (Decylsulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decylsulfonic acid: Similar in structure but lacks the acetic acid moiety.
Sulfonylacetic acid: Contains a sulfonyl group attached to an acetic acid moiety but with different alkyl chains.
Alkylsulfonic acids: A broader class of compounds with varying alkyl chain lengths and functional groups
Uniqueness
(Decylsulfonyl)acetic acid is unique due to its specific combination of a decyl chain and a sulfonyl-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5435-83-6 |
|---|---|
Molekularformel |
C12H24O4S |
Molekulargewicht |
264.38 g/mol |
IUPAC-Name |
2-decylsulfonylacetic acid |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
CSRVRDJOQWLXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCS(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


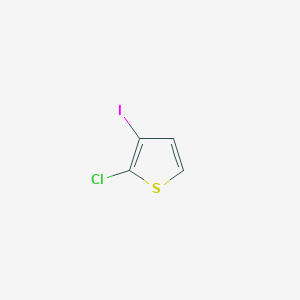

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
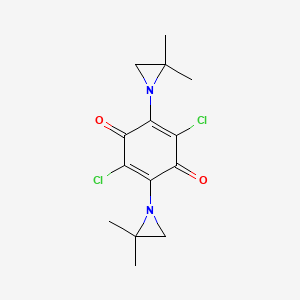
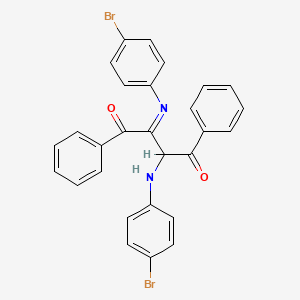

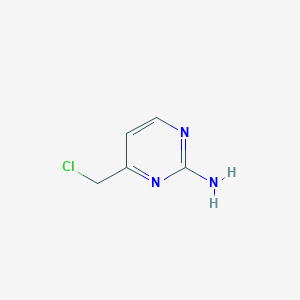
![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
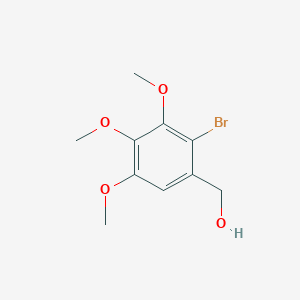
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
